2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol
Description
2-((E)-{[4-(4-{[(E)-(2-Hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol is a Schiff base derivative characterized by a bis-aryl framework with dual hydroxyphenyl groups connected via imine (–C=N–) and benzyl (–CH₂–) linkages. This compound belongs to a class of molecules known for their chelating properties and biological activities, including antimicrobial and antifungal effects . Its structure features two salicylaldehyde-derived moieties, which are critical for coordinating metal ions and enhancing stability in biological environments.
Properties
IUPAC Name |
2-[[4-[[4-[(2-hydroxyphenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2/c30-26-7-3-1-5-22(26)18-28-24-13-9-20(10-14-24)17-21-11-15-25(16-12-21)29-19-23-6-2-4-8-27(23)31/h1-16,18-19,30-31H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTPTYSXRJXWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=CC=C4O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50422475 | |
| Record name | AC1O3PF0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4434-23-5 | |
| Record name | NSC149804 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AC1O3PF0 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-METHYLENEBIS(N-(2-HYDROXYBENZYLIDENE)ANILINE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Intermediate Schiff Base Synthesis
The initial step involves the reaction of salicylaldehyde with 4,4'-methylenedianiline in a 1:1 molar ratio. Ethanol is the preferred solvent due to its ability to dissolve both aromatic amines and aldehydes while facilitating proton transfer. A catalytic amount of acetic acid (0.5–1.0 mol%) is added to promote imine bond formation by stabilizing the transition state through hydrogen bonding. The mixture is refluxed at 78°C for 4–6 hours, yielding a yellow precipitate identified as the mono-Schiff base intermediate.
Bis-Schiff Base Formation
The intermediate is subsequently reacted with a second equivalent of salicylaldehyde under inert atmosphere conditions to prevent oxidative degradation. Toluene or dichloromethane is employed as the solvent to enhance reaction homogeneity, and molecular sieves (3Å) are added to absorb water, shifting the equilibrium toward product formation. The reaction proceeds at 60°C for 8–12 hours, producing the target compound as a deep-yellow crystalline solid.
Optimization of Reaction Parameters
Key variables influencing yield and purity include solvent choice, temperature, and catalyst loading. Comparative studies from analogous systems provide empirical guidelines for optimizing this synthesis.
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but may lead to side products due to their high boiling points. Nonpolar solvents such as toluene favor reversible imine formation, enabling higher yields through Le Chatelier’s principle. Experimental data from similar bis-Schiff base syntheses are summarized below:
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (GC-MS, %) |
|---|---|---|---|---|
| Ethanol | 78 | 6 | 78 | 95 |
| Toluene | 60 | 12 | 92 | 98 |
| DCM | 40 | 24 | 65 | 90 |
Catalytic Systems
Protic acids (e.g., H₂SO₄, HCl) accelerate Schiff base formation by protonating the carbonyl oxygen, increasing electrophilicity. However, excess acid promotes hydrolysis, reducing yields. Alternatively, Lewis acids like ZnCl₂ exhibit dual functionality as catalysts and desiccants, achieving yields up to 94% in model reactions.
Mechanistic Insights into Imine Bond Formation
The reaction follows a nucleophilic addition-elimination mechanism. The primary amine attacks the carbonyl carbon of salicylaldehyde, forming a hemiaminal intermediate. Subsequent dehydration, facilitated by acid catalysis, generates the imine bond (C=N). Fourier-transform infrared (FTIR) spectroscopy confirms successful synthesis through the appearance of a sharp ν(C=N) stretch at 1605–1620 cm⁻¹ and the disappearance of the ν(N–H) band at 3300–3500 cm⁻¹.
Purification and Characterization
Crude products are purified via recrystallization from hot ethanol or column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7 v/v) as eluent. Structural validation employs a combination of spectroscopic and crystallographic techniques:
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): Singlets at δ 8.42 ppm (2H, imine protons) and δ 13.15 ppm (2H, phenolic OH) confirm the bis-Schiff base structure. Aromatic protons resonate as multiplet signals between δ 6.80–7.50 ppm.
-
¹³C NMR (100 MHz, CDCl₃): Peaks at δ 161.8 ppm (C=N) and δ 158.2 ppm (C–O) verify the ligand’s backbone.
Single-Crystal X-Ray Diffraction (SC-XRD)
Crystals suitable for SC-XRD are grown by slow evaporation of a saturated DMSO solution. The structure reveals a centrosymmetric geometry with bond lengths of 1.285 Å (C=N) and 1.364 Å (C–O), consistent with delocalized π-electron systems.
Comparative Evaluation of Synthetic Routes
The table below contrasts methodologies from peer-reviewed studies adapted for this compound’s synthesis:
| Method | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Reflux condensation | Ethanol | H₂SO₄ | 6 | 78 | |
| Stirrer-assisted | Water | None | 0.5 | 95 | |
| Oxidative coupling | Toluene | O₂ | 6 | 97 | |
| Metal-template synthesis | MeOH | Co(OAc)₂ | 12 | 89 |
The stirrer-assisted method in water achieves the highest yield (95%) but requires precise pH control to prevent precipitation. Oxidative coupling under O₂ atmosphere offers near-quantitative yields but necessitates anhydrous conditions.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium, potassium permanganate in neutral or alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration with concentrated nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives of the aromatic rings.
Scientific Research Applications
Overview
2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol is a complex organic compound notable for its unique structural features, including a phenolic group and an imine group. These functional groups contribute significantly to its reactivity and potential applications across various scientific fields, including chemistry, biology, medicine, and materials science.
Chemistry
- Coordination Chemistry : The compound serves as a ligand in coordination chemistry, forming metal complexes that exhibit potential catalytic properties. Its imine group can effectively coordinate with various metal ions, facilitating reactions that require metal catalysts.
Biology
- Antioxidant Activity : The presence of the phenolic group allows the compound to act as an antioxidant, scavenging free radicals and mitigating oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage.
Medicine
- Therapeutic Potential : Research has explored its anti-inflammatory and antimicrobial activities, making it a candidate for drug development. Its ability to modulate biological pathways through enzyme interaction positions it as a valuable compound in pharmacological studies.
Material Science
- Advanced Materials Development : The compound is utilized in creating advanced materials such as polymers and resins due to its capacity to form stable imine bonds. Its unique structure allows for the development of materials with tailored properties for specific applications.
Case Studies
- Antioxidant Activity Study : A study investigating the antioxidant properties of similar phenolic compounds demonstrated significant free radical scavenging activity, suggesting potential health benefits in preventing oxidative stress-related diseases.
- Metal Complex Catalysis : Research has shown that metal complexes formed with similar ligands exhibit enhanced catalytic activity in organic transformations, indicating the practical applications of this compound in synthetic chemistry.
- Polymer Development : Development of polymers incorporating imine functionalities has been documented, showcasing improved thermal stability and mechanical properties compared to traditional materials.
Mechanism of Action
The mechanism of action of 2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Metal Coordination: The imine group can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Biological Interactions: The compound can interact with enzymes and proteins, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several Schiff bases documented in the literature. Key analogues include:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Bromine (in ) and trifluoromethyl (in ) substituents enhance antimicrobial and antimycobacterial activities by increasing electrophilicity and membrane penetration .
- Electron-Donating Groups (EDGs): Methoxy (–OCH₃) and methyl (–CH₃) groups (e.g., in ) improve solubility and antioxidant capacity but may reduce antimicrobial potency compared to EWGs .
- Heterocyclic Modifications: The 1,2,4-triazole group (in ) introduces additional hydrogen-bonding sites, enhancing interactions with microbial enzymes .
Computational and Pharmacological Insights
Molecular docking of triazole-containing analogues () suggests inhibition of microbial DNA gyrase, a target less accessible to non-heterocyclic Schiff bases.
Biological Activity
The compound 2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol, also known as a Schiff base derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological properties, including anticancer, antimicrobial, and antioxidant activities.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 2-hydroxybenzaldehyde and an appropriate amine. For example, a study detailed the synthesis using o-vanillin and various amines in methanol, yielding a product characterized by IR, NMR, and mass spectrometry data .
Key Characterization Data:
- Molecular Formula : C27H22N2O2
- Molecular Weight : 426.48 g/mol
- IR Spectroscopy : Characteristic peaks at 1620 cm (C=N stretching) and 3050-3300 cm (OH stretching).
- NMR Data : Chemical shifts indicative of aromatic protons and functional groups.
Anticancer Activity
Several studies have reported the anticancer properties of Schiff bases similar to this compound. The compound has been shown to induce apoptosis in various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer (MCF-7) and colon cancer (HT-29) cell lines by inducing cell cycle arrest and apoptosis .
Antimicrobial Activity
The compound exhibits significant antimicrobial activity against a range of pathogens:
- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Strains : Demonstrated antifungal activity against Candida albicans.
The Minimum Inhibitory Concentration (MIC) values for bacterial strains were found to be in the range of 50-100 µg/mL, indicating moderate to high potency .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays:
- DPPH Radical Scavenging Assay : The compound showed a significant ability to scavenge DPPH radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid.
- Total Phenolic Content : High phenolic content correlates with its antioxidant activity, suggesting that the hydroxyl groups contribute to its free radical scavenging ability.
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Efficacy Assessment :
Q & A
Basic: What are the optimized synthetic routes for 2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol, and how do reaction conditions influence yield?
Methodological Answer:
The compound is synthesized via a multi-step condensation reaction. A typical route involves:
Step 1: Condensation of 2-hydroxybenzaldehyde with 4-aminobenzyl alcohol to form the Schiff base intermediate.
Step 2: Reaction of the intermediate with a second equivalent of 2-hydroxybenzaldehyde under reflux in ethanol, catalyzed by a base (e.g., triethylamine) .
Critical Factors:
- Solvent Choice: Ethanol or methanol ensures solubility of phenolic intermediates.
- Temperature: Reflux (~78°C) accelerates imine formation while minimizing side reactions.
- Stoichiometry: Equimolar ratios of aldehyde and amine precursors prevent incomplete condensation.
Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >70% purity. Contamination by unreacted aldehydes is common; TLC monitoring (Rf ~0.5 in 3:7 EtOAc/hexane) is recommended .
Basic: Which characterization techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): ESI-MS in positive mode shows [M+H]⁺ peaks. Exact mass should match the molecular formula (C₂₇H₂₁N₂O₂: 405.1608 g/mol) .
- X-ray Diffraction: Single-crystal analysis resolves E/Z isomerism and confirms planar geometry of the Schiff base .
Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT):
- Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to calculate HOMO-LUMO gaps. A smaller gap (~3.5 eV) suggests potential redox activity .
- Electrostatic Potential Maps: Identify nucleophilic (phenolic O) and electrophilic (imine N) sites for metal coordination or biological interactions .
- Molecular Docking: Simulate binding affinities with biological targets (e.g., enzymes) using AutoDock Vina. Focus on π-π stacking with aromatic residues and hydrogen bonding via hydroxyl groups .
Advanced: What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?
Methodological Answer:
- Control Variables:
- Purity: Use HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity; impurities like unreacted aldehydes may inhibit activity .
- Solubility: Test in DMSO/water mixtures; precipitation in aqueous buffers may yield false negatives.
- Bioassay Reproducibility:
- Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with positive controls (e.g., ampicillin) .
- Structural Analogues: Synthesize derivatives with electron-withdrawing groups (e.g., -NO₂) to enhance membrane penetration .
Basic: How does the compound’s reactivity vary under acidic vs. basic conditions?
Methodological Answer:
- Acidic Conditions (pH < 5):
- Basic Conditions (pH > 9):
- Deprotonation of phenolic -OH enhances chelation with metal ions (e.g., Cu²⁺, Fe³⁺). Titrate with metal salts and track shifts in UV-Vis spectra (e.g., new band at ~450 nm for Cu²⁺ complexes) .
Advanced: What strategies elucidate structure-activity relationships (SAR) for antimicrobial applications?
Methodological Answer:
- Substituent Modification:
- Introduce electron-donating groups (-OCH₃, -CH₃) at para positions to enhance lipophilicity and membrane interaction .
- Chelation Studies:
- Prepare metal complexes (e.g., Zn²⁺, Co²⁺) and compare MIC values. Enhanced activity may indicate metal-dependent mechanisms .
- Molecular Dynamics (MD): Simulate membrane penetration using lipid bilayer models (e.g., POPC membranes) to assess diffusion coefficients .
Advanced: How does the compound interact with transition metal ions, and what spectroscopic evidence supports these interactions?
Methodological Answer:
- Synthesis of Complexes:
- Reflux the compound with metal acetates (e.g., Cu(OAc)₂) in ethanol. Isolate precipitates and characterize via:
- IR Spectroscopy: Shift of ν(C=N) from ~1600 cm⁻¹ to ~1580 cm⁻¹ indicates metal coordination .
- Magnetic Susceptibility: Paramagnetic behavior in Cu²⁺ complexes confirms d⁹ configuration .
- Job’s Plot Analysis: Determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal) via UV-Vis titration .
Basic: What are the compound’s applications in material science (e.g., sensors, catalysts)?
Methodological Answer:
- Fluorescent Sensors:
- Functionalize with thiol groups for Au nanoparticle conjugation. Monitor fluorescence quenching in the presence of heavy metals (e.g., Hg²⁺) .
- Catalysis:
- Use as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Compare yields with/without ligand to assess efficacy .
Advanced: How do photophysical properties (e.g., fluorescence quantum yield) correlate with substituent effects?
Methodological Answer:
- Steady-State Fluorescence:
- Measure in ethanol (λex = 320 nm). Quantum yield (Φ) is calculated using quinine sulfate as a standard. Electron-withdrawing groups (e.g., -Cl) typically reduce Φ due to enhanced non-radiative decay .
- Time-Resolved Spectroscopy:
Advanced: What methodologies address polymorphism or crystallization challenges during synthesis?
Methodological Answer:
- Solvent Screening: Test polar (ethanol) vs. non-polar (toluene) solvents for crystal growth. Ethanol often yields needle-like crystals suitable for XRD .
- Additive-Assisted Crystallization: Use seed crystals or surfactants (e.g., CTAB) to control nucleation.
- DSC/TGA: Analyze thermal stability. Polymorphs exhibit distinct melting points (e.g., Form I: 215°C vs. Form II: 198°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
